molecular formula C17H18Cl2O3 B5175073 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene

Cat. No. B5175073
M. Wt: 341.2 g/mol
InChI Key: XSDOKLPXTHIBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene, also known as GW501516, is a synthetic compound that belongs to a class of drugs called PPARδ agonists. It was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and reduce body fat.

Mechanism of Action

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism. PPARδ activation increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved glucose metabolism. Additionally, PPARδ activation has been shown to increase the number of slow-twitch muscle fibers, which are important for endurance exercise.
Biochemical and Physiological Effects:
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene has been shown to increase endurance and reduce body fat in animal models. It has also been found to improve lipid profiles and glucose metabolism. However, its use in humans has been associated with several adverse effects, including liver damage, cancer, and death.

Advantages and Limitations for Lab Experiments

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene is a potent PPARδ agonist that can be used to study the role of PPARδ in energy metabolism and endurance exercise. However, its use in lab experiments is limited by its potential toxicity and safety concerns.

Future Directions

Future research on 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene should focus on developing safer and more effective PPARδ agonists for the treatment of metabolic and cardiovascular diseases. Additionally, studies should be conducted to determine the long-term effects of 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene on human health. Finally, further research should be conducted to elucidate the molecular mechanisms underlying the effects of 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene on energy metabolism and endurance exercise.

Synthesis Methods

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene can be synthesized by reacting 2-methoxyphenol with 3-chloropropionyl chloride in the presence of a base to form 2-methoxy-3-(3-chloropropionyl)phenol. This intermediate is then reacted with 1,3-dichloro-5-methylbenzene in the presence of a base to form 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene.

Scientific Research Applications

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene has been extensively studied for its potential therapeutic applications in treating metabolic and cardiovascular diseases. It has been shown to improve glucose metabolism, increase insulin sensitivity, and decrease inflammation in animal models. Additionally, it has been found to reduce body weight and improve lipid profiles in obese mice. However, its use in humans has not been approved due to safety concerns.

properties

IUPAC Name

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-12-10-13(18)17(14(19)11-12)22-9-5-8-21-16-7-4-3-6-15(16)20-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDOKLPXTHIBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCCOC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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